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Compound of Interest

Compound Name: Cyclopropane, 1,1-diethenyl-

Cat. No.: B095174

An in-depth analysis of the electronic structure of 1,1-diethenyl-cyclopropane, a molecule of
interest in studies of strained-ring systems and unsaturated hydrocarbon chemistry, is currently
limited by the scarcity of dedicated experimental and computational data in publicly accessible
literature. While general principles of chemical bonding and conformational analysis can be
applied, a comprehensive, data-rich technical guide on its specific electronic properties cannot
be fully compiled at this time.

This document aims to provide a foundational overview based on available information for
related molecules and theoretical concepts, targeting researchers, scientists, and drug
development professionals. However, it must be emphasized that specific quantitative data for
1,1-diethenyl-cyclopropane, such as precise bond lengths, bond angles, rotational barriers, and
ionization potentials, are not readily found in the surveyed scientific literature.

Molecular Geometry and Conformational Analysis

The structure of 1,1-diethenyl-cyclopropane features two vinyl groups attached to a single
carbon atom of a cyclopropane ring. This arrangement leads to the possibility of various
conformations arising from the rotation of the vinyl groups relative to the three-membered ring.
The overall molecular geometry is expected to be influenced by a balance of electronic effects,
such as the interaction between the 11-systems of the vinyl groups and the Walsh orbitals of the
cyclopropane ring, and steric hindrance between the vinyl groups.

Experimental Determination of Molecular Structure
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Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the
precise geometric parameters (bond lengths and angles) of molecules in their ground state. A
thorough search of the literature did not yield a dedicated GED study for 1,1-diethenyl-
cyclopropane. Such an experiment would be crucial for providing definitive information on its
bond lengths and the preferred dihedral angles of the vinyl substituents.

Computational Approaches to Geometry and Energetics

Ab initio and Density Functional Theory (DFT) calculations are standard computational
methods to predict molecular structures, relative energies of different conformers, and the
energy barriers for their interconversion. While numerous studies exist for related molecules
like vinylcyclopropane and other substituted cyclopropanes, a specific computational
investigation detailing the conformational landscape and rotational barriers of 1,1-diethenyl-
cyclopropane is not prominently available.

A computational study would typically involve:

« Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the C-C
single bonds connecting the vinyl groups to the cyclopropane ring to identify energy minima
(stable conformers) and transition states (rotational barriers).

o Geometry Optimization: Fully optimizing the geometry of each identified conformer to
determine its precise bond lengths and angles.

» Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized
structures correspond to true energy minima and to obtain zero-point vibrational energies for
more accurate energy comparisons.

The logical workflow for such a computational analysis is depicted below.
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Caption: Computational workflow for the conformational analysis of 1,1-diethenyl-cyclopropane.

Electronic Structure and Molecular Orbitals

The electronic structure of 1,1-diethenyl-cyclopropane is characterized by the interaction of the
o-framework of the cyclopropane ring with the Tt-orbitals of the two vinyl groups. The high p-
character of the C-C bonds in the cyclopropane ring (Walsh orbitals) allows for conjugation with
the adjacent 1t-systems. This interaction is expected to influence the molecule's reactivity and
spectroscopic properties.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is an experimental technique that measures the ionization
potentials of a molecule, providing direct information about the energies of its molecular
orbitals. A literature search did not uncover any published photoelectron spectra for 1,1-
diethenyl-cyclopropane. Such a study would reveal the energies of the highest occupied
molecular orbitals (HOMOSs), which are likely to be associated with the Tt-electrons of the vinyl
groups and the Walsh orbitals of the cyclopropane ring.

The general experimental setup for a PES experiment is outlined in the following diagram.
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Caption: Schematic workflow of a photoelectron spectroscopy (PES) experiment.

Data Summary

Due to the lack of specific studies on 1,1-diethenyl-cyclopropane, tables of quantitative data for
its electronic structure cannot be provided. For researchers interested in this molecule, the
following tables are presented as templates that would be populated by data from future
experimental or computational work.

Table 1: Geometric Parameters of 1,1-Diethenyl-cyclopropane (Hypothetical Data)

Parameter Bond Length (A) Bond Angle (°) Dihedral Angle (°)
Cl-C2 Data not available
C1-C(vinyl) Data not available
C=C (vinyl) Data not available
C-H (ring) Data not available
C-H (vinyl) Data not available
C2-C1-C3 Data not available

C(vinyl)-C1-C(vinyl)

Data not available

C1-C(vinyh)=C Data not available
H-C-H (ring) Data not available
H-C=C (vinyl) Data not available

C2-C1-C(vinyl)=C

C3-C1-C(vinyh)=C

Table 2: Electronic Properties of 1,1-Diethenyl-cyclopropane (Hypothetical Data)
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Property Value

First lonization Potential (eV) Data not available
Second lonization Potential (eV) Data not available
Electron Affinity (eV) Data not available
Rotational Barrier (kcal/mol) Data not available

Conclusion and Future Outlook

While the electronic structure of 1,1-diethenyl-cyclopropane presents an interesting case for
the study of conjugation and strain, there is a clear gap in the scientific literature regarding its
detailed experimental and computational characterization. The methodologies and frameworks
for such an analysis are well-established. Future research employing techniques such as gas-
phase electron diffraction, photoelectron spectroscopy, and high-level computational chemistry
is necessary to elucidate the precise geometric and electronic properties of this molecule. Such
data would be invaluable for a deeper understanding of the interplay between strained rings
and unsaturated systems, with potential applications in synthetic chemistry and materials
science.

» To cite this document: BenchChem. [Electronic Structure of 1,1-Diethenyl-cyclopropane: A
Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095174+#electronic-structure-analysis-of-1-1-
diethenyl-cyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b095174#electronic-structure-analysis-of-1-1-diethenyl-cyclopropane
https://www.benchchem.com/product/b095174#electronic-structure-analysis-of-1-1-diethenyl-cyclopropane
https://www.benchchem.com/product/b095174#electronic-structure-analysis-of-1-1-diethenyl-cyclopropane
https://www.benchchem.com/product/b095174#electronic-structure-analysis-of-1-1-diethenyl-cyclopropane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b095174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

